7-(3-Cyanophenyl)-7-oxoheptanenitrile
Overview
Description
7-(3-Cyanophenyl)-7-oxoheptanenitrile is an organic compound characterized by the presence of a cyanophenyl group attached to a heptanenitrile chain with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Cyanophenyl)-7-oxoheptanenitrile typically involves the reaction of 3-cyanobenzaldehyde with a suitable nitrile compound under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation followed by a subsequent dehydration step to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 7-(3-Cyanophenyl)-7-oxoheptanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 7-(3-cyanophenyl)-7-hydroxyheptanenitrile.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
7-(3-Cyanophenyl)-7-oxoheptanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 7-(3-Cyanophenyl)-7-oxoheptanenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyanophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the ketone and nitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
7-(4-Cyanophenyl)-7-oxoheptanenitrile: Similar structure but with the cyanophenyl group in the para position.
7-(3-Cyanophenyl)-7-oxohexanenitrile: Shorter carbon chain.
7-(3-Cyanophenyl)-7-oxooctanenitrile: Longer carbon chain.
Uniqueness: 7-(3-Cyanophenyl)-7-oxoheptanenitrile is unique due to its specific chain length and the position of the cyanophenyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-(6-cyanohexanoyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-9-4-2-1-3-8-14(17)13-7-5-6-12(10-13)11-16/h5-7,10H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYXJNNUPNNILR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCCCCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642233 | |
Record name | 3-(6-Cyanohexanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-64-1 | |
Record name | 3-(6-Cyanohexanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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